Morpholine, 4-(3-cyano-4-hydroxybenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- is a chemical compound that features a morpholine ring substituted with a 3-cyano-4-hydroxybenzoyl group
Preparation Methods
The synthesis of Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- typically involves a multi-step process. One common method starts with the Mannich reaction, followed by a Michael addition reaction under mild conditions . The Mannich reaction involves the condensation of formaldehyde, a secondary amine (morpholine), and a compound containing an active hydrogen atom. The Michael addition then introduces the 3-cyano-4-hydroxybenzoyl group to the morpholine ring .
Chemical Reactions Analysis
Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is utilized in the production of corrosion inhibitors, surface-active agents, and organocatalysts.
Mechanism of Action
The mechanism of action of Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity. This inhibition can occur through hydrophobic interactions, hydrogen bonding, and π-π stacking interactions with aromatic residues in the enzyme’s active site .
Comparison with Similar Compounds
Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- can be compared with other morpholine derivatives such as:
Morpholine, 4-(3-hydroxypropyl)-: This compound has a hydroxypropyl group instead of the cyano-hydroxybenzoyl group, leading to different chemical and biological properties.
Morpholine, 4-(2-hydroxyethyl)-: This derivative features a hydroxyethyl group, which affects its reactivity and applications.
The uniqueness of Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other morpholine derivatives .
Properties
CAS No. |
820232-28-8 |
---|---|
Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-hydroxy-5-(morpholine-4-carbonyl)benzonitrile |
InChI |
InChI=1S/C12H12N2O3/c13-8-10-7-9(1-2-11(10)15)12(16)14-3-5-17-6-4-14/h1-2,7,15H,3-6H2 |
InChI Key |
LTQOCQMJZMXFJB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.